6-(Cyclopropylamino)-4-methylnicotinic acid
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Overview
Description
6-(Cyclopropylamino)-4-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It features a cyclopropylamino group attached to the 6th position and a methyl group at the 4th position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)-4-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclopropylamine can be introduced to the nicotinic acid derivative through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylamino)-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
6-(Cyclopropylamino)-4-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylamino)-4-methylnicotinic acid involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the cyclopropylamino and methyl groups.
4-Methylnicotinic Acid: Similar structure but without the cyclopropylamino group.
6-Aminonicotinic Acid: Contains an amino group at the 6th position but lacks the cyclopropyl and methyl groups.
Uniqueness
6-(Cyclopropylamino)-4-methylnicotinic acid is unique due to the presence of both the cyclopropylamino and methyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(cyclopropylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-9(12-7-2-3-7)11-5-8(6)10(13)14/h4-5,7H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
RVRHFIRVESCWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)NC2CC2 |
Origin of Product |
United States |
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